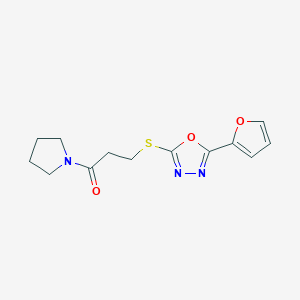
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide, also known as Furasemide, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in biological systems. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has also been shown to inhibit the growth of bacteria by disrupting their cell walls.
Biochemical and Physiological Effects:
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and thioredoxin reductase. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the advantages of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is its potential use in the development of new drugs. Its antimicrobial and anticancer properties make it a promising compound for the treatment of various diseases. However, one of the limitations of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is its toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide. One area of research is the development of new drugs based on the structure of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide. Another area of research is the use of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies are needed to fully understand the mechanism of action of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide and its potential applications in scientific research.
Conclusion:
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. It has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While there are advantages and limitations to its use, there are several future directions for research on 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide that may lead to the development of new drugs and the advancement of scientific knowledge.
合成法
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide can be synthesized through a multistep process involving the reaction of 2-furoyl chloride with hydrazine hydrate to form 2-furylhydrazine. This intermediate product is then reacted with thionyl chloride to form 5-(2-furyl)-1,3,4-oxadiazole-2-thiol. Finally, the thiol group is oxidized to form the desired product, 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide.
科学的研究の応用
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antimicrobial and anticancer properties, making it a promising compound for the development of new drugs. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
分子式 |
C13H15N3O3S |
|---|---|
分子量 |
293.34 g/mol |
IUPAC名 |
3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H15N3O3S/c17-11(16-6-1-2-7-16)5-9-20-13-15-14-12(19-13)10-4-3-8-18-10/h3-4,8H,1-2,5-7,9H2 |
InChIキー |
PTSHIKMEHNEPJP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
正規SMILES |
C1CCN(C1)C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B285592.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B285594.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B285595.png)
![N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285597.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285598.png)
![3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B285601.png)
![N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285607.png)
![1-(4-Chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B285609.png)
![N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285610.png)
![1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285611.png)
![N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285612.png)
![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285617.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole](/img/structure/B285618.png)
![1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285619.png)